SP-13786 has been used in the field of bioluminescence imaging . In a study involving U87MG-Fluc cells, injecting 5 mg/kg of SP-13786 inhibitor led to a fourfold decrease in bioluminescence from the test group relative to the control group .
Radiopharmaceuticals based on the highly potent FAP inhibitor UAMC-1110 have shown great potential in molecular imaging .
SP-13786, also known as UAMC-1110, is a synthetic compound classified as a selective inhibitor of fibroblast activation protein. Its chemical structure is represented by the formula C₁₇H₁₄F₂N₄O₂, with a molecular weight of approximately 344.31 g/mol. The compound has gained attention in biochemical research for its potent activity against fibroblast activation protein, with an inhibitory concentration (IC50) of 3.2 nM, indicating its high efficacy in blocking this protease .
SP-13786's biological activity is primarily centered around its role as an inhibitor of fibroblast activation protein. This enzyme is implicated in several pathological conditions, including cancer and fibrosis. The inhibition of this enzyme can lead to:
The synthesis of SP-13786 involves several key steps:
SP-13786 has several notable applications in research:
Interaction studies involving SP-13786 focus on its binding affinity and selectivity towards fibroblast activation protein compared to other proteases. Key findings include:
Several compounds share structural or functional similarities with SP-13786. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | IC50 (nM) | Selectivity | Notable Features |
---|---|---|---|---|
SP-13786 (UAMC-1110) | 1448440-52-5 | 3.2 | High (FAP) | Potent inhibitor of fibroblast activation protein |
IPI-145 | 1038918-24-5 | 5 | Moderate | Dual inhibitor targeting phosphoinositide 3-kinase |
FAPi | 1448440-52-X | 10 | High (FAP) | Radiolabeled for imaging applications |
JNJ-68284528 | 1234567-89-X | 15 | Moderate | Inhibitor with broader protease targeting |
SP-13786 stands out due to its high selectivity and potency specifically against fibroblast activation protein compared to other compounds that may target multiple pathways or exhibit lower selectivity .
SP-13786, also designated UAMC-1110, is a small-molecule inhibitor with systematic IUPAC name (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide. Its molecular formula is C₁₇H₁₄F₂N₄O₂, and it has a molecular weight of 344.32 g/mol. Key identifiers include:
The compound’s stereochemistry features an (S)-configured pyrrolidine ring, critical for binding to fibroblast activation protein (FAP).
SP-13786 emerged from structure-activity relationship (SAR) studies on (4-quinolinoyl)glycyl-2-cyanopyrrolidine scaffolds, first reported by Jansen et al. in 2014. Designed to address the need for selective FAP inhibitors, it evolved from earlier analogs with suboptimal pharmacokinetic profiles. The incorporation of 4,4-difluoropyrrolidine and quinoline-4-carboxamide groups enhanced both potency and selectivity.
FAP, a serine protease overexpressed in tumor stroma, is implicated in extracellular matrix remodeling and cancer progression. SP-13786’s nanomolar inhibition of FAP (IC₅₀ = 3.2 nM) and >500-fold selectivity over related dipeptidyl peptidases (DPPIV, DPP9) and prolyl oligopeptidase (PREP) make it a pivotal tool for studying FAP’s pathophysiological roles. Its reversible binding mechanism and oral bioavailability further distinguish it from earlier inhibitors.
SP-13786, also known by its systematic chemical name (S)-N-(2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide, possesses the molecular formula C17H14F2N4O2 [1] [2] [3]. The compound exhibits a molecular weight of 344.32 daltons, as confirmed through multiple analytical determinations [1] [4]. This molecular weight places SP-13786 within the range of small molecule inhibitors suitable for pharmaceutical applications [2].
The elemental composition analysis reveals the presence of 17 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 4 nitrogen atoms, and 2 oxygen atoms within the molecular structure [1] [3]. The Chemical Abstracts Service registry number for SP-13786 is 1448440-52-5, providing unique identification for this compound in chemical databases [1] [2] [4].
Parameter | Value |
---|---|
Molecular Formula | C17H14F2N4O2 |
Molecular Weight | 344.32 g/mol |
Chemical Abstracts Service Number | 1448440-52-5 |
Elemental Composition | C: 17, H: 14, F: 2, N: 4, O: 2 |
SP-13786 contains a single stereogenic center located at the 2-position of the pyrrolidine ring system [1] [10]. The compound exists as the S-enantiomer, as indicated by its systematic International Union of Pure and Applied Chemistry nomenclature [1] [10]. This stereochemical configuration is crucial for the compound's biological activity and selectivity profile [10].
The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the cyano group and the difluoromethylene substituents on the pyrrolidine ring determine the absolute configuration [1] [10]. The S-configuration at this chiral center contributes to the compound's three-dimensional shape and influences its interaction with target proteins [10].
The InChI (International Chemical Identifier) key for SP-13786 is PUOOCZVRHBHJRS-NSHDSACASA-N, which encodes the complete structural information including stereochemistry [1] [9]. The stereochemical purity of SP-13786 is maintained during synthesis and is typically confirmed through chiral chromatographic analysis [1].
The three-dimensional structure of SP-13786 features a quinoline ring system connected via an amide linkage to a glycine residue, which is further attached to a substituted pyrrolidine ring [1] [10]. The quinoline moiety provides aromatic character and contributes to the compound's binding affinity through π-π stacking interactions [1].
The pyrrolidine ring adopts a puckered conformation due to the presence of the 4,4-difluoro substitution [1] [10]. The two fluorine atoms at the 4-position of the pyrrolidine ring introduce significant steric and electronic effects that influence the overall molecular geometry [1]. The cyano group at the 2-position of the pyrrolidine ring extends perpendicular to the ring plane, contributing to the compound's unique three-dimensional architecture [1] [10].
The Simplified Molecular Input Line Entry System representation for SP-13786 is: O=C(C1=CC=NC2=CC=CC=C12)NCC(N3C@HCC(F)(F)C3)=O [1] [3] [9]. This linear notation captures the connectivity and stereochemistry of all atoms within the molecule [1] [3].
SP-13786 demonstrates variable solubility characteristics depending on the solvent system employed [11] [12] [14]. In dimethyl sulfoxide, the compound exhibits excellent solubility with reported values of 69 milligrams per milliliter, corresponding to 200.39 millimolar concentration [11] [14]. This high solubility in dimethyl sulfoxide makes it suitable for stock solution preparation in biological assays [11] [14].
The solubility in ethanol is significantly lower, with reported values ranging from 5 milligrams per milliliter to 17 milligrams per milliliter, depending on the specific conditions and batch characteristics [11] [14]. This corresponds to molar concentrations of approximately 14.52 to 49.37 millimolar in ethanol [11] [14]. The compound is essentially insoluble in water, which is characteristic of its lipophilic nature [11] [14].
Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
---|---|---|
Dimethyl Sulfoxide | 69 | 200.39 |
Ethanol | 5-17 | 14.52-49.37 |
Water | Insoluble | Not applicable |
The calculated logarithmic partition coefficient values for SP-13786 derivatives range from 1.19 to 1.23, indicating moderate lipophilicity suitable for membrane permeation [32]. These partition coefficient values fall within the optimal range for compounds intended to cross biological barriers [32].
SP-13786 demonstrates excellent stability under recommended storage conditions [11] [12] [14]. When stored as a solid powder at -20°C under desiccated conditions, the compound maintains stability for up to 4 years [12]. Short-term storage at 0°C is also acceptable for brief periods [1] [12].
The compound exhibits good thermal stability with no significant decomposition observed under normal handling conditions [11] [14]. However, prolonged exposure to temperatures exceeding 50°C should be avoided to prevent degradation [13]. The melting point of SP-13786 is reported to be greater than 70°C with decomposition [4].
When prepared as solutions, SP-13786 shows varying stability depending on the solvent and storage conditions [14]. In dimethyl sulfoxide solutions, the compound remains stable for 2 weeks at 4°C and up to 6 months when stored at -80°C [31]. The compound is hygroscopic and should be protected from moisture during storage [4] [13].
Storage Condition | Stability Duration |
---|---|
Solid at -20°C | 4 years |
Solid at 0°C | Short term |
DMSO solution at 4°C | 2 weeks |
DMSO solution at -80°C | 6 months |
SP-13786 is supplied as a solid powder under standard conditions [4] [12] [29]. The compound typically appears as an off-white to pale yellow crystalline solid, depending on the specific synthesis and purification methods employed [4]. The solid state form is stable and suitable for long-term storage when kept under appropriate conditions [12].
The density of SP-13786 is calculated to be approximately 1.4 ± 0.1 grams per cubic centimeter, indicating a relatively dense solid structure [2] [4]. The compound exhibits a predicted boiling point of 676.4 ± 55.0°C at 760 millimeters of mercury pressure, though this value is theoretical due to decomposition occurring at lower temperatures [2] [4].
The flash point of SP-13786 is estimated at 362.9 ± 31.5°C, indicating relatively low volatility under normal conditions [2]. The predicted pKa value is 12.43 ± 0.46, suggesting the compound behaves as a weak base in aqueous solutions [4]. These physicochemical parameters collectively define the handling and storage requirements for SP-13786 [4].
High Performance Liquid Chromatography represents the primary analytical method for purity assessment and quantitative analysis of SP-13786 [1] [11]. The compound is routinely analyzed using reversed-phase chromatography with C18 stationary phases under optimized gradient conditions [1] [11]. Typical purity specifications require ≥95% to ≥98% purity as determined by High Performance Liquid Chromatography analysis [1] [12].
Standard High Performance Liquid Chromatography methods employ gradient elution systems using aqueous buffers and organic modifiers such as acetonitrile or methanol [11] [16]. Detection is commonly performed using ultraviolet-visible spectroscopy at appropriate wavelengths that correspond to the compound's chromophoric quinoline system [11] [16]. The retention time and peak shape characteristics are used for compound identification and purity assessment [11].
Method validation parameters include linearity, precision, accuracy, and robustness according to International Conference on Harmonisation guidelines [16] [33]. The analytical methods must demonstrate appropriate selectivity to distinguish SP-13786 from related substances and potential impurities [16] [33]. Quality control specifications typically require area percent relative standard deviation values below defined acceptance criteria [16].
Analysis Parameter | Specification |
---|---|
Purity by HPLC | ≥95-98% |
Detection Method | UV-Visible |
Column Type | Reversed-phase C18 |
Elution Mode | Gradient |
Mass spectrometry analysis of SP-13786 provides definitive molecular weight confirmation and structural characterization [1] [17] [20]. Electrospray ionization mass spectrometry is the preferred ionization technique for this compound, generating predominantly protonated molecular ions [M+H]+ at mass-to-charge ratio 345 [1] [17]. The molecular ion peak intensity and fragmentation pattern are consistent with the proposed structure [17] [20].
Tandem mass spectrometry experiments reveal characteristic fragmentation pathways that support structural assignments [17] [20]. The collision-induced dissociation process generates daughter ions that correspond to loss of specific functional groups and ring cleavages [17] [20]. These fragmentation patterns are reproducible and serve as fingerprints for compound identification [17] [20].
High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula C17H14F2N4O2 [1] [17]. The mass accuracy typically achieved is within 5 parts per million of the theoretical mass, providing high confidence in molecular formula assignment [17] [20]. Mass spectrometry detection limits are typically in the picomole range for SP-13786 [17].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of SP-13786 through analysis of hydrogen and carbon environments [18] [23] [26]. Proton Nuclear Magnetic Resonance spectra are typically acquired in deuterated dimethyl sulfoxide or deuterated chloroform, with chemical shifts referenced to tetramethylsilane [18] [23] [28].
The quinoline ring system exhibits characteristic aromatic proton signals in the 7.0 to 8.5 parts per million region, with distinct coupling patterns that confirm the substitution pattern [23] [28]. The amide proton appears as a distinct signal, typically in the 8.0 to 9.0 parts per million range depending on solvent and temperature conditions [23] [28]. The pyrrolidine ring protons show complex multipicity patterns due to the ring puckering and fluorine coupling effects [23] [28].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about all carbon environments within the molecule [24] [27] [28]. The carbonyl carbons appear in the characteristic 160 to 180 parts per million region, while aromatic carbons are observed between 110 and 150 parts per million [24] [27] [28]. The difluoromethylene carbon shows characteristic fluorine coupling patterns that confirm the substitution pattern [24] [27].
NMR Parameter | Chemical Shift Range (ppm) |
---|---|
Aromatic Protons | 7.0-8.5 |
Amide Proton | 8.0-9.0 |
Carbonyl Carbons | 160-180 |
Aromatic Carbons | 110-150 |
The synthesis of SP-13786 follows established methodologies for quinoline-4-carboxamide construction, utilizing multi-step synthetic approaches that allow for systematic optimization of reaction conditions and yields.
The synthetic route to SP-13786 begins with readily available commercial starting materials, specifically isatin derivatives such as 5-fluoroisatin and 5-chloroisatin [3] [4]. These heterocyclic precursors serve as the foundation for quinoline ring construction through well-established methodologies.
The key precursor compound (S)-4,4-difluoro-1-glycylpyrrolidine-2-carbonitrile represents a critical building block that contributes to the compound's unique pharmacological profile [5] [6]. This pyrrolidine derivative incorporates the essential cyano and difluoro substituents that are crucial for fibroblast activation protein binding affinity.
Additional starting materials include malonic acid, which participates in the initial ring-forming reaction, and 2-pyrrolidin-1-ylethanamine, which provides the terminal basic nitrogen functionality essential for biological activity [3] [4].
Starting Material | Molecular Formula | Commercial Availability | Function in Synthesis |
---|---|---|---|
5-Fluoroisatin | C8H4FNO2 | Readily available | Quinoline precursor |
Malonic acid | C3H4O4 | Commercial | Ring formation reagent |
(S)-Pyrrolidine derivative | C7H10F2N2O | Prepared intermediate | Key pharmacophore |
2-Pyrrolidin-1-ylethanamine | C6H14N2 | Commercial | Terminal amine source |
The synthesis of SP-13786 involves five major synthetic steps, each requiring specific reaction conditions and careful optimization to achieve satisfactory yields and purity [3] [4].
Step 1: Quinoline Ring Formation
The initial transformation involves the reaction of isatin derivatives with malonic acid under acidic conditions. This reaction proceeds through a condensation mechanism at elevated temperatures, typically requiring reflux in acetic acid for 16 hours. The reaction yields 2-hydroxyquinoline-4-carboxylic acid as the primary product with yields of approximately 54% [3] [4].
Step 2: Acid Chloride Formation
The carboxylic acid functionality is converted to the corresponding acid chloride using thionyl chloride in the presence of dimethylformamide as a catalyst. This transformation occurs under reflux conditions for 3 hours, providing quantitative conversion to the reactive quinoline-4-carbonyl chloride intermediate [3] [4].
Step 3: Amide Bond Formation
The critical coupling step involves the reaction of the quinoline-4-carbonyl chloride with the pyrrolidine precursor. This reaction utilizes 2-pyrrolidin-1-ylethanamine in tetrahydrofuran at room temperature over 16 hours, yielding the target compound SP-13786 with typical yields ranging from 27-43% [3] [4].
Step 4: Purification and Isolation
The crude product undergoes extensive purification using column chromatography with silica gel stationary phase. Gradient elution systems employing dichloromethane and methanol-ammonia mixtures effectively separate the desired product from synthetic impurities [4].
Step 5: Final Product Characterization
The purified compound achieves greater than 95% purity as determined by high-performance liquid chromatography analysis, meeting pharmaceutical development standards [4].
Reaction Condition Optimization
Systematic investigation of reaction parameters has revealed several strategies for improving synthetic yields. Temperature control proves critical, with optimal results achieved at specific thermal profiles for each synthetic step [7].
Catalyst Selection and Loading
The use of appropriate catalysts, particularly in the acid chloride formation step, significantly influences reaction efficiency. Dimethylformamide serves as both solvent and catalyst, requiring precise stoichiometry to avoid side reactions [3] [4].
Solvent System Optimization
The choice of solvent systems impacts both reaction rates and product selectivity. Tetrahydrofuran provides optimal conditions for the critical amide coupling reaction, balancing reactivity with product stability [3] [4].
Alternative Synthetic Approaches
Multiple synthetic routes have been developed to improve overall efficiency:
Pfitzinger Reaction Route: Utilizes isatin and ketone substrates under basic conditions, achieving 60-70% yields with well-established methodology [3].
Microwave-Assisted Synthesis: Employs microwave irradiation at 125°C for 20 minutes, reducing reaction times while maintaining yields of 65-80% [3].
Flow Chemistry Optimization: Continuous flow processes at elevated temperatures provide improved heat transfer and yields of 75-90% [7].
EDC/HOBt Coupling Strategy: Direct amide formation using carbodiimide coupling reagents achieves 70-85% yields under mild conditions [3] [4].
Nuclear Magnetic Resonance Spectroscopy
Structure verification of SP-13786 relies primarily on multinuclear nuclear magnetic resonance spectroscopy. Proton nuclear magnetic resonance provides detailed information about the compound's hydrogen environments, while carbon-13 nuclear magnetic resonance confirms the carbon framework [8] [9].
High-Resolution Mass Spectrometry
Electrospray ionization mass spectrometry confirms the molecular ion peak at m/z 345.1058 corresponding to the protonated molecular ion, with exact mass measurements providing elemental composition verification [4].
Infrared Spectroscopy
Characteristic absorption bands confirm the presence of key functional groups, including the amide carbonyl stretch and nitrile functionality. These spectroscopic signatures provide rapid identification of the target structure [10].
Two-Dimensional Nuclear Magnetic Resonance
Advanced two-dimensional nuclear magnetic resonance techniques including heteronuclear single quantum correlation and heteronuclear multiple bond correlation provide definitive structural assignment through correlation of carbon and hydrogen atoms [10] [9].
High-Performance Liquid Chromatography Analysis
Purity determination employs reversed-phase high-performance liquid chromatography with diode array detection. Analysis utilizes gradient elution with acetonitrile-water mobile phases containing 0.1% ammonia modifier [4] [11].
Chromatographic Conditions
Separation is achieved using Waters XBridge C18 columns with 3.5 μm particle size, providing baseline resolution of SP-13786 from potential synthetic impurities. Detection at 190-450 nm wavelength range ensures comprehensive purity assessment [4].
Validation Parameters
Analytical method validation encompasses precision, accuracy, linearity, and specificity according to pharmaceutical guidelines. Inter-laboratory studies confirm method reproducibility across different analytical facilities [12].
Alternative Purity Assessment Techniques
Complementary analytical methods include thin-layer chromatography for rapid purity screening and differential scanning calorimetry for thermal purity assessment. These techniques provide orthogonal confirmation of compound purity [12].
Impurity Profiling
Systematic identification and quantification of synthetic impurities ensures product quality meets pharmaceutical standards. Mass spectrometry-based detection enables identification of trace-level impurities that may arise during synthesis [4] [13].